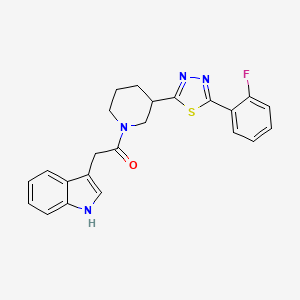![molecular formula C19H15NO4 B2617875 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid CAS No. 154869-00-8](/img/structure/B2617875.png)
2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid (DMIQ) is a structurally unique compound that has recently been identified as a potential therapeutic agent due to its unique biological and physiological effects. DMIQ is a member of the indenoquinoline class of compounds and is synthesized through a multi-step process. DMIQ has been studied for its potential applications in a variety of scientific fields, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been studied for its potential applications in a variety of scientific fields. In cancer research, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to inhibit the growth of certain types of cancer cells. In inflammation research, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to reduce inflammation in animal models. In neurological research, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to protect against neuronal damage and improve cognitive function in animal models.
Mécanisme D'action
The exact mechanism of action of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is not yet known, but it is believed to work by modulating the activity of certain proteins and enzymes involved in the regulation of cell growth and inflammation. It is also believed to interact with certain receptors in the brain, which may explain its effects on cognition and neuronal protection.
Biochemical and Physiological Effects
2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In cancer research, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to inhibit the growth of certain types of cancer cells by modulating the activity of proteins involved in cell growth and proliferation. In inflammation research, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to reduce inflammation by modulating the activity of enzymes involved in the regulation of inflammation. In neurological research, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to protect against neuronal damage and improve cognitive function by interacting with certain receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid for laboratory experiments is its ability to modulate the activity of proteins and enzymes involved in the regulation of cell growth and inflammation. 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is also relatively easy to synthesize, which makes it a useful tool for laboratory experiments. However, there are some limitations to using 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid for laboratory experiments. 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is not yet approved for human use, so it cannot be used for clinical trials. Additionally, the exact mechanism of action of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is not yet known, which makes it difficult to predict its effects in humans.
Orientations Futures
There are a number of potential future directions for the use of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid. One potential direction is to investigate its potential therapeutic effects in humans. Additionally, further research could be conducted to better understand the mechanism of action of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid and its potential effects in different physiological systems. Furthermore, research could be conducted to investigate the potential of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid as a drug delivery system. Finally, research could be conducted to investigate the potential of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid as an adjuvant therapy in combination with other treatments.
Méthodes De Synthèse
2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is synthesized from a multi-step process that involves the use of a variety of organic and inorganic compounds. The first step involves the reaction of 1,2-dimethoxybenzene and 2,3-dihydro-1,4-dioxin in the presence of pyridine, which results in the formation of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid. The second step involves the reaction of the carboxylic acid with anhydrous sodium acetate and acetic anhydride, which results in the formation of the final product, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid.
Propriétés
IUPAC Name |
2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-23-15-8-10-7-13-17(19(21)22)11-5-3-4-6-14(11)20-18(13)12(10)9-16(15)24-2/h3-6,8-9H,7H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDLSMFUNOJCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C(C4=CC=CC=C4N=C32)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2617796.png)
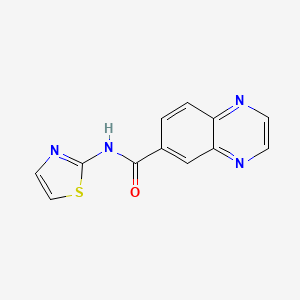
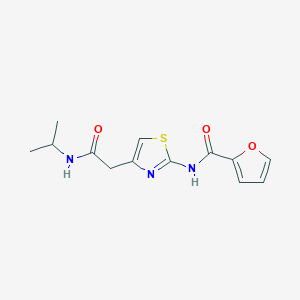
![(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2617799.png)
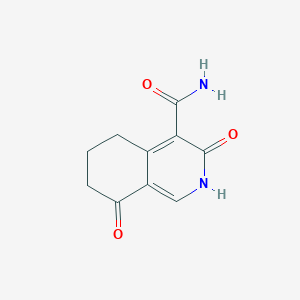

![[4-[[6-(Dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2617807.png)
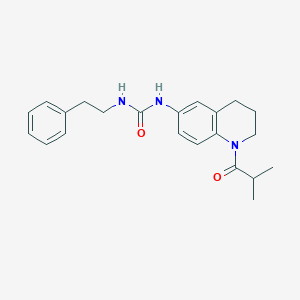
![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2617809.png)
![N-[1-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2617814.png)
